Product packaging for 2-[2-(Propan-2-yloxy)ethyl]oxirane(Cat. No.:CAS No. 1549604-92-3)

2-[2-(Propan-2-yloxy)ethyl]oxirane

Cat. No.: B1450333
CAS No.: 1549604-92-3
M. Wt: 130.18 g/mol
InChI Key: CWCFIXBZINCIKC-UHFFFAOYSA-N
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Description

Overview of Oxirane Chemistry and its Significance in Organic Synthesis

Oxiranes, also known as epoxides, are a class of cyclic ethers distinguished by a three-membered ring containing two carbon atoms and one oxygen atom. fiveable.meyoutube.com This ring is highly strained, making oxiranes significantly more reactive than other ethers. fiveable.meyoutube.com This inherent reactivity is the cornerstone of their profound significance in organic synthesis. The strain in the oxirane ring allows for facile ring-opening reactions when subjected to nucleophiles, such as alcohols, amines, and thiols, or under acidic conditions. fiveable.measkfilo.com These reactions lead to the formation of a wide array of valuable difunctionalized compounds.

The versatility of oxiranes as synthetic intermediates is vast. They serve as crucial building blocks for constructing more complex molecular architectures. fiveable.me A primary reaction is their conversion to glycols, which are themselves important precursors in the chemical industry. For instance, the simplest oxirane, ethylene (B1197577) oxide, is a key starting material for producing ethylene glycol, a major component of antifreeze and polyesters. fiveable.me Beyond this, the reactions of oxiranes are fundamental to the synthesis of various products, including amino alcohols, ethers, and other functionalized molecules. askfilo.com The ability to introduce two new functional groups with defined stereochemistry through the ring-opening of a chiral epoxide makes them particularly powerful tools in asymmetric synthesis. The epoxidation of alkenes, a common method for synthesizing oxiranes, further adds to their utility by providing a direct route from simple unsaturated hydrocarbons to these reactive intermediates. fiveable.meyoutube.com

Structural Characteristics and Nomenclature of 2-[2-(Propan-2-yloxy)ethyl]oxirane

The compound this compound is a specific derivative of the oxirane family. Its nomenclature, following IUPAC conventions, precisely describes its molecular structure. The parent structure is the "oxirane" ring. This ring is substituted at one of its carbon atoms (position 2) with an ethyl group, which is itself further functionalized. Specifically, the substituent is a "2-(propan-2-yloxy)ethyl" group, indicating an ethyl chain where the second carbon is attached to an isopropoxy group (a propan-2-yl group linked via an oxygen atom).

The key structural features include the reactive three-membered epoxide ring and the ether linkage within the side chain. The presence of these functional groups suggests potential for various chemical transformations.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 1549604-92-3 bldpharm.com
Molecular Formula C7H14O2 bldpharm.comcymitquimica.com
Molecular Weight 130.18 g/mol bldpharm.comcymitquimica.com
MDL Number MFCD24203777 bldpharm.com

Research Landscape and Potential Areas of Investigation for Functionalized Oxirane Derivatives

The field of functionalized oxirane derivatives is an active area of chemical research, driven by their utility as versatile synthetic intermediates. ontosight.ai Research has demonstrated their effectiveness as initiating groups in cationic polycyclization reactions, enabling the synthesis of complex chiral polycyclic structures that were previously challenging to access. nih.govacs.org This methodology connects the powerful techniques of enantioselective epoxidation with cationic polycyclization, opening new avenues in stereoselective synthesis. nih.govacs.org

Functionalized oxiranes are also key precursors in the synthesis of other complex molecules. For example, they are used in the synthesis of functionalized 2-hydroxyalkyl-substituted organophosphorus acids, which are of interest as potential bioactive substances and polydentate ligands. researchgate.net The reactive nature of the oxirane ring allows for its integration into larger molecular frameworks, creating materials with unique properties. ontosight.ai For instance, incorporating fluorescent epoxide derivatives into polymer matrices can yield materials with novel optical properties for applications in sensing or optoelectronics. ontosight.ai

Future investigations into compounds like this compound could explore its reactivity in ring-opening reactions with various nucleophiles to generate a library of new functionalized diols and ethers. Given the presence of the ether side chain, studies into its stability and potential for intramolecular reactions could be of interest. Furthermore, its potential as a monomer in polymerization reactions or as a building block in the synthesis of more complex target molecules, such as natural products or pharmacologically active compounds, represents a fertile ground for future research. The development of new synthetic methods utilizing such functionalized oxiranes continues to be a significant goal in organic chemistry, aiming to provide efficient and selective routes to valuable chemical entities. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1450333 2-[2-(Propan-2-yloxy)ethyl]oxirane CAS No. 1549604-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-yloxyethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)8-4-3-7-5-9-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCFIXBZINCIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 2 Propan 2 Yloxy Ethyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The reactivity of the oxirane ring in 2-[2-(Propan-2-yloxy)ethyl]oxirane is central to its synthetic utility. The polarity of the carbon-oxygen bonds, coupled with the ring strain, facilitates cleavage under various conditions.

For instance, the reaction with a Grignard reagent, a potent carbon-based nucleophile, would lead to the formation of a new carbon-carbon bond, yielding a primary alcohol with an extended carbon chain. libretexts.org This type of reaction is particularly valuable for the construction of more complex molecular architectures.

Table 1: Nucleophilic Ring-Opening of this compound
NucleophileReaction ConditionsMajor ProductMechanism
Amine (R-NH₂)Basic/NeutralAmino alcoholSN2
Grignard Reagent (R-MgX)Anhydrous etherPrimary alcoholSN2
Hydroxide (OH⁻)Aqueous base1,2-diolSN2

In the presence of an acid catalyst, the ring-opening of this compound is initiated by the protonation of the epoxide oxygen. d-nb.info This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles. magtech.com.cn The protonated epoxide can exist in equilibrium with a species that has significant carbocationic character. rogue-scholar.org This activation allows for reactions with a broader range of nucleophiles, including water and alcohols, which are generally unreactive towards unactivated epoxides. libretexts.org

The mechanism of acid-catalyzed ring-opening can have both S\textsubscript{N}1 and S\textsubscript{N}2 characteristics, depending on the substitution pattern of the epoxide and the reaction conditions. libretexts.org The formation of a more stable carbocation intermediate often dictates the regioselectivity of the reaction.

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a critical aspect of their chemistry. As mentioned, under basic or nucleophilic conditions (S\textsubscript{N}2), the nucleophile attacks the less substituted carbon atom. d-nb.infosemanticscholar.org This is often referred to as "anti-Markovnikov" regioselectivity.

Conversely, under acidic conditions, the reaction often proceeds with "Markovnikov" regioselectivity. rogue-scholar.org The protonation of the epoxide oxygen leads to a transition state with significant positive charge development on the carbon atoms. The more substituted carbon can better stabilize this positive charge, making it the preferred site of nucleophilic attack. d-nb.inforogue-scholar.org Therefore, in an acid-catalyzed reaction, the nucleophile will predominantly attack the more substituted carbon atom of the oxirane ring.

The stereochemistry of the ring-opening is also well-defined. Both base- and acid-catalyzed ring-openings are typically stereospecific, proceeding with inversion of configuration at the center of attack. semanticscholar.org This results in an anti-diol product from the hydrolysis of a cyclic epoxide.

Table 2: Regioselectivity in Ring-Opening of this compound
Reaction ConditionSite of Nucleophilic AttackGoverning FactorRegiochemical Outcome
Basic (e.g., CH₃ONa in CH₃OH) chegg.comLess substituted carbonSteric hindrance (SN2) d-nb.infoAnti-Markovnikov
Acidic (e.g., H₂SO₄ in CH₃OH) rogue-scholar.orgMore substituted carbonCarbocation stability (SN1-like) d-nb.infoMarkovnikov

The reaction of this compound with amines is a direct and efficient method for the synthesis of 1,2-amino alcohols. organic-chemistry.orgorganic-chemistry.org These compounds are valuable building blocks in medicinal chemistry and materials science. nih.gov The reaction proceeds through a nucleophilic ring-opening mechanism, where the amine acts as the nucleophile. organic-chemistry.org The nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon.

The regioselectivity of this reaction follows the general principles outlined previously. In the absence of an acid catalyst, the amine will attack the less sterically hindered carbon atom. This reaction is a key step in the synthesis of various functional molecules, including some with potential biological activity. nih.govnih.gov

Polymerization and Copolymerization Studies of Oxiranes

Oxiranes, including functionalized derivatives, are important monomers for the synthesis of polyethers. These polymers find applications in a wide range of fields due to their diverse properties. ontosight.ai

The cationic ring-opening polymerization (CROP) of oxiranes is a common method for producing polyethers. acs.org This process is typically initiated by strong acids or other cationic species. acs.orgnih.gov The mechanism involves the protonation or activation of the epoxide oxygen by the initiator, followed by the nucleophilic attack of a monomer molecule on the activated species. youtube.com This process repeats, leading to the growth of a polymer chain.

The initiation step involves the formation of a tertiary oxonium ion. Propagation then occurs through the successive addition of monomer units to the growing polymer chain, which has a cationic active center. youtube.com The polymerization of functionalized oxiranes like this compound can lead to polymers with tailored properties, influenced by the nature of the side chain. The presence of the ether linkage in the side chain of this compound could potentially influence the polymerization kinetics and the properties of the resulting polyether.

It is important to note that the conditions for CROP must be carefully controlled, as side reactions can occur. nih.gov However, under optimized conditions, CROP can be a living polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

###

The reactivity of this compound is dominated by the strained three-membered oxirane ring, making it susceptible to various ring-opening reactions. The presence of the pendant isopropoxyethyl ether group influences its solubility and can play a role in the stereochemical and regiochemical outcomes of its reactions through steric and electronic effects.

#### 3.2.2. Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) of epoxides like this compound is a chain-growth process that yields polyethers. wikipedia.orgyoutube.com The mechanism typically involves three main stages: initiation, propagation, and termination. The polymerization is initiated by a strong nucleophile, such as an alkali metal alkoxide, which attacks one of the carbon atoms of the oxirane ring. wikipedia.org This attack proceeds via an SN2 mechanism, leading to the opening of the strained ring and the formation of a new, propagating alkoxide species. youtube.com

Due to the substitution on the oxirane, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. The propagation step involves the sequential addition of monomer molecules to the growing polymer chain. Each addition regenerates the reactive alkoxide at the chain end, allowing the process to continue. In the absence of impurities or terminating agents, these reactions can proceed as living polymerizations, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. dspaces.orgethernet.edu.et The presence of the ether side chain in this compound can influence the polymerization kinetics and solubility of the resulting polymer. Research on similar functional epoxides, such as allyl glycidyl (B131873) ether (AGE), has shown that the reactivity ratios in copolymerizations are influenced by the ether functionality. researchgate.net

#### 3.2.3. Coordination-Insertion Polymerization Strategies

Coordination-insertion polymerization offers enhanced control over the polymerization of epoxides compared to traditional anionic methods. This strategy employs transition metal catalysts, such as those based on zirconium, aluminum, or zinc, which activate the monomer by coordinating to the oxygen atom of the oxirane ring. wikipedia.orgacs.org This coordination polarizes the C-O bonds of the epoxide, making it more susceptible to nucleophilic attack by the growing polymer chain, which is also coordinated to the metal center. The polymerization proceeds via an insertion mechanism, where the monomer inserts itself between the metal center and the growing polymer chain. acs.org

Catalytic systems like organoaluminum-based initiators have been shown to facilitate controlled, living anionic polymerization of various functional epoxides, including those with ether linkages like allyl glycidyl ether. epa.govacs.orgresearchgate.net These systems are noted for their tolerance of chemical functionality and the absence of chain transfer to the monomer, a limitation often encountered in classical anionic polymerization. epa.govresearchgate.net The use of such catalysts allows for precise control over the polymer's architecture, stereoregularity, and molecular weight distribution. wikipedia.org

Below is a table comparing general characteristics of initiators used in anionic and coordination polymerization of epoxides.

Initiator TypeCommon ExamplesPolymerization ControlStereoselectivityFunctional Group Tolerance
Anionic InitiatorsAlkoxides (e.g., KOtBu), Organolithiums (e.g., n-BuLi)Moderate to Good (can be living)Generally LowLow
Coordination CatalystsAl-porphyrin complexes, Zn-glutarate, Zr(IV) complexes acs.orgHigh (often living)High (depends on ligand)High epa.govacs.org

#### 3.2.4. Synthesis of Polyether Architectures Derived from this compound

The polymerization of this compound can lead to a variety of well-defined polyether architectures. As a sole monomer, its polymerization yields a homopolymer, poly(this compound), which features a polyether backbone with pendant isopropoxyethyl side chains. These side chains impart specific solubility and thermal properties to the material.

More complex architectures, such as block and statistical copolymers, can be synthesized by copolymerizing this compound with other epoxides. epa.govacs.org For instance, block copolymers can be created by the sequential living polymerization of different monomers. One could first polymerize a block of a common epoxide like ethylene (B1197577) oxide and then add this compound to grow a second, functionally distinct block. This approach allows for the creation of amphiphilic block copolymers that can self-assemble into nanostructures. researchgate.netconicet.gov.aracs.org The ability to create these varied architectures is crucial for tailoring materials for specific applications, such as drug delivery or nanostructured thermosets. researchgate.netacs.orgresearchgate.net

### 3.3. Transformation of the Oxirane Ring to Other Heterocyclic Systems

#### 3.3.1. Cyclization Reactions Leading to Dihydropyranones and Dihydrofurans

The oxirane ring, in conjunction with the appropriately positioned ether side chain of this compound, can potentially undergo intramolecular cyclization reactions to form other heterocyclic systems like dihydrofurans. These transformations are typically catalyzed by acids (Brønsted or Lewis acids). nih.govacademie-sciences.fr The reaction is initiated by the protonation or coordination of a Lewis acid to the epoxide oxygen, which activates the ring for nucleophilic attack. researchgate.net The ether oxygen in the side chain can then act as an internal nucleophile.

Depending on the regioselectivity of the initial ring-opening (attack at the substituted vs. unsubstituted carbon of the epoxide), five- or six-membered rings could theoretically be formed. Attack at the internal (C2) carbon of the oxirane would lead to a five-membered dihydrofuran ring, a process following a 5-exo-tet cyclization pathway, which is generally favored by Baldwin's rules. academie-sciences.fr Conversely, attack at the terminal (C3) carbon would result in a six-membered ring (a derivative of tetrahydropyran), a 6-endo-tet cyclization, which is typically disfavored but can be achieved with specific catalysts or substrates that stabilize the required transition state. rsc.org For instance, studies on similar 4,5-epoxy-alcohols have shown that Lewis acids like silyl (B83357) triflates can promote 6-endo cyclization to form tetrahydropyrans. rsc.org

#### 3.3.2. Metal-Catalyzed Rearrangements and Cycloadditions (e.g., Palladium, Tungsten, Mercury-mediated reactions)

The oxirane ring of this compound is a substrate for various metal-catalyzed transformations, leading to diverse molecular structures. acs.org

Palladium-catalyzed reactions: Palladium complexes are known to catalyze several reactions of epoxides. One notable reaction is the Heck-type reaction, where epoxides can couple with alkenes. acs.orgresearchgate.net This reaction often proceeds via in-situ conversion of the epoxide to a β-halohydrin, followed by the generation of an alkyl radical that adds to the alkene. acs.orgresearchgate.net Palladium catalysts can also mediate rearrangements and cycloadditions, for example, transforming epoxides into ketones or participating in the synthesis of heterocycles like tetrahydrofurans or 1,4-oxazines. researchgate.netnih.govresearchgate.net

Tungsten-catalyzed reactions: Tungsten-based catalysts are effective for various epoxide transformations. Tungsten hexachloride (WCl6) can convert epoxides into vicinal dichlorides. ucla.edu Tungsten complexes are also used in epoxidation reactions and can catalyze the regioselective ring-opening of 2,3-epoxy alcohols and sulfonamides with various nucleophiles. researchgate.netacs.orglpnu.uaacs.org This suggests that under tungsten catalysis, the oxirane in this compound could be opened with high selectivity by external nucleophiles.

### 3.4. Investigations into Reaction Kinetics and Detailed Mechanistic Pathways of Oxirane Transformations

The study of reaction kinetics provides crucial insights into the mechanisms of transformations involving this compound. For anionic ring-opening polymerization, the rate of polymerization is typically first order with respect to both the monomer concentration and the initiator concentration. dspaces.org The rate constant, kp, is influenced by several factors including the solvent, the nature of the counter-ion, and the temperature. In polar solvents, the propagating species may exist as free ions and ion pairs, with free ions generally being much more reactive. researchgate.net

Mechanistic studies on the polymerization of functional epoxides have utilized techniques like NMR spectroscopy to determine reactivity ratios in copolymerizations, providing quantitative data on how different monomers incorporate into the polymer chain. researchgate.net For example, in the copolymerization of ethylene oxide (EO) with allyl glycidyl ether (AGE), the reactivity ratios were found to be rAGE = 1.31 and rEO = 0.54, indicating that AGE is incorporated slightly faster than EO under those conditions. researchgate.net

Detailed mechanistic pathways for metal-catalyzed reactions are often elucidated through a combination of experimental studies (e.g., isolation of intermediates, isotopic labeling) and computational modeling (e.g., DFT calculations). nih.gov For palladium-catalyzed Heck-type reactions of epoxides, mechanistic investigations have pointed towards a hybrid palladium-radical process. rsc.org Similarly, kinetic studies of catalyst-controlled ring-opening of epoxides have revealed complex mechanisms, sometimes involving the cooperative action of two catalyst molecules. acs.org

The following table illustrates the hypothetical effect of initiator concentration on the rate and degree of polymerization in a living anionic polymerization, based on general kinetic principles. dspaces.org

ExperimentInitial Monomer Conc. [M]₀ (mol/L)Initiator Conc. [I]₀ (mmol/L)Initial Rate (mol L⁻¹ s⁻¹)Theoretical Molar Mass (g/mol)
11.05.0Rate₁M₁ = ([M]₀/[I]₀) × M_monomer
21.010.0~2 × Rate₁M₂ ≈ M₁ / 2
32.05.0~2 × Rate₁M₃ ≈ 2 × M₁

Structural Characterization and Spectroscopic Analysis of 2 2 Propan 2 Yloxy Ethyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-[2-(propan-2-yloxy)ethyl]oxirane. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the unambiguous determination of the molecular structure.

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton environment. For instance, the protons of the oxirane ring typically appear in a distinct region of the spectrum, while the protons of the propan-2-yloxy group and the ethyl linker exhibit their own unique resonances.

A representative ¹H NMR spectrum of a related compound, diethyl 2-(1,3-bis(benzyloxy)propan-2-yloxy)ethylphosphonate, shows complex multiplets for the methylene (B1212753) protons adjacent to the phosphorus atom and the oxygen atom, highlighting the sensitivity of chemical shifts to the local electronic environment. rsc.org In the case of this compound, one would expect to observe signals for the methyl protons of the isopropyl group, the methine proton of the isopropyl group, the methylene protons of the ethyl chain, and the protons of the oxirane ring.

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted chemical shifts and multiplicities for the protons in this compound based on typical values for similar structural motifs. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
(CH₃)₂CH- ~1.1-1.2 Doublet 6H
(CH₃)₂CH- ~3.5-3.7 Septet 1H
-OCH₂CH₂- ~3.4-3.6 Multiplet 2H
-OCH₂CH₂- ~1.6-1.8 Multiplet 2H
Oxirane-CH₂ ~2.5-2.8 Multiplet 2H
Oxirane-CH ~2.9-3.1 Multiplet 1H

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, methine) and its bonding environment.

For propan-2-ol, a substructure of the target molecule, the methyl carbons are equivalent and show a single peak, while the carbon bearing the hydroxyl group appears at a different chemical shift. docbrown.info Similarly, in propan-2-amine, the two methyl carbons are equivalent, resulting in two distinct signals in the ¹³C NMR spectrum. docbrown.info For this compound, one would anticipate separate signals for the methyl carbons and the methine carbon of the isopropyl group, the two methylene carbons of the ethyl linker, and the two carbons of the oxirane ring. The use of isotopically labeled compounds, such as (2,3-¹³C₂)Oxirane, can be particularly useful in assigning these signals and studying reaction mechanisms.

Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted chemical shifts for the carbon atoms in this compound based on typical values for similar structural motifs. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (ppm)
(CH₃)₂CH- ~22-24
(CH₃)₂CH- ~70-72
-OCH₂CH₂- ~68-70
-OCH₂CH₂- ~38-40
Oxirane-CH₂ ~46-48
Oxirane-CH ~50-52

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing the connectivity of atoms and determining the stereochemistry of a molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton-proton network within the ethyl chain and the oxirane ring of this compound.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This is instrumental in assigning the ¹H and ¹³C signals to specific atoms within the molecule.

HMBC spectra display correlations between protons and carbons that are two or three bonds away. This technique is invaluable for establishing the connectivity between different functional groups, for example, linking the ethyl chain to the isopropyl ether group and the oxirane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to particular bond vibrations and functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be the asymmetric stretching of the C-O-C bonds of the ether linkage and the oxirane ring, typically appearing in the region of 1250-1020 cm⁻¹. docbrown.info The C-H stretching vibrations of the alkyl groups would be observed around 3000-2800 cm⁻¹. docbrown.info The characteristic ring-breathing vibrations of the oxirane ring are also expected, although their positions can be influenced by substitution. For a similar molecule, allyl glycidyl (B131873) ether, which also contains an ether linkage and an oxirane ring, IR data is available and provides a reference for the expected spectral features. nist.govnist.gov The IR spectrum of propan-2-ol shows a very broad O-H stretching band around 3500-3230 cm⁻¹, which would be absent in this compound, confirming the formation of the ether linkage. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. The symmetric "breathing" mode of the oxirane ring often gives a strong signal in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table presents expected IR absorption bands based on the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Alkyl) Stretching 2850-2970
C-O-C (Ether & Oxirane) Asymmetric Stretching 1070-1250
Oxirane Ring Asymmetric Ring Stretching ("Scissoring") ~810-950
Oxirane Ring Symmetric Ring Stretching ("Breathing") ~1250

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₁₄O₂), the molecular weight is 130.18 g/mol . cymitquimica.com Therefore, the molecular ion peak [M]⁺ would be observed at an m/z of 130. The fragmentation of the molecular ion would be expected to occur at the weakest bonds and lead to stable fragments. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen. For the oxirane ring, cleavage can lead to characteristic fragments.

While specific mass spectral data for this compound is not detailed in the search results, analysis of related compounds provides insight into expected fragmentation. For example, the mass spectrum of 2-ethyl-2-methyloxirane (B1606345) shows fragmentation patterns characteristic of substituted oxiranes. nist.govnist.gov Similarly, the mass spectra of other ethers and epoxides in the NIST database offer a basis for predicting the fragmentation of the title compound. nist.gov High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table lists potential fragments and their corresponding m/z values based on the structure of the molecule.

Fragment Ion Structure m/z
[M]⁺ [C₇H₁₄O₂]⁺ 130
[M - CH₃]⁺ [C₆H₁₁O₂]⁺ 115
[M - OCH(CH₃)₂]⁺ [C₄H₇O]⁺ 71
[CH₂CH(O)CH₂CH₂OCH(CH₃)₂]⁺ [C₇H₁₃O₂]⁺ 129
[(CH₃)₂CHOCH₂CH₂]⁺ [C₅H₁₁O]⁺ 87
[(CH₃)₂CHO]⁺ [C₃H₇O]⁺ 59
[C₃H₅O]⁺ (from oxirane ring) [C₃H₅O]⁺ 57

Advanced Diffraction Methods, including X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and stereochemistry.

For a molecule like this compound, which may be a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, if a suitable crystalline derivative can be prepared, X-ray crystallography would provide an unambiguous structural determination. The search results did not yield any specific X-ray crystallographic data for this compound or its immediate derivatives. uq.edu.au The Cambridge Structural Database (CSD) would be the primary resource to search for such data.

In the absence of X-ray data for the target molecule, crystallographic data from structurally related compounds, such as other substituted oxiranes or ethers, can provide valuable reference information regarding typical bond lengths and angles for these functional groups. This information can be used to validate and refine molecular models generated from computational methods.

Computational Chemistry and Theoretical Investigations of 2 2 Propan 2 Yloxy Ethyl Oxirane

Electronic Structure and Molecular Conformation Studies through Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure and stable conformations of molecules like 2-[2-(propan-2-yloxy)ethyl]oxirane. These studies typically employ density functional theory (DFT) and ab initio methods to determine key electronic properties and geometries.

The electronic structure of an oxirane is dominated by the strained three-membered ring, which leads to bent C-C and C-O bonds. This strain influences the molecule's reactivity, making the ring susceptible to opening. The ether linkage and the isopropyl group in this compound introduce additional conformational flexibility. Computational conformational searches, often performed using methods like molecular mechanics or semi-empirical calculations followed by higher-level DFT optimization, are necessary to identify the most stable geometries.

For substituted oxiranes, the distribution of electron density is a key factor in determining reactivity. The oxygen atom of the oxirane ring is a site of high electron density, making it a target for electrophilic attack and a hydrogen bond acceptor. The carbon atoms of the ring are electrophilic and susceptible to nucleophilic attack. The partial charges on these atoms, which can be calculated using various population analysis schemes (e.g., Mulliken, NBO), are crucial for predicting the regioselectivity of ring-opening reactions. youtube.com

Theoretical studies on other oxiranes have shown that the nature of the substituent can significantly influence the electronic properties of the ring. dtu.dk For this compound, the electron-donating nature of the ether group would likely increase the electron density on the oxirane oxygen, potentially affecting its basicity and interaction with catalysts.

Table 1: Representative Calculated Electronic Properties for a Model Oxirane System

PropertyMethod/Basis SetCalculated Value
Dipole Moment (Debye)B3LYP/6-31G(d)~1.9
HOMO Energy (eV)B3LYP/6-31G(d)~ -7.0
LUMO Energy (eV)B3LYP/6-31G(d)~ +1.5
Partial Charge on Oxirane OxygenNBO Analysis~ -0.6 e
Partial Charge on Substituted Oxirane CarbonNBO Analysis~ +0.1 e
Partial Charge on Unsubstituted Oxirane CarbonNBO Analysis~ -0.05 e
Note: These are illustrative values for a simple substituted oxirane and would vary for this compound.

Reaction Energetics and Transition State Analysis of Oxirane Transformations

The ring-opening of epoxides is a fundamental and synthetically important transformation. Computational chemistry provides deep insights into the energetics and mechanisms of these reactions. Both acid-catalyzed and base-catalyzed ring-opening pathways can be modeled to determine activation energies and reaction enthalpies. researchgate.net

In a theoretical study on the acid-catalyzed and non-catalyzed ring-opening of an oxirane by an acetate (B1210297) nucleophile, it was found that general-acid catalysis significantly lowers the activation barrier. nih.gov For the non-catalyzed reaction in the gas phase, the barrier was around 20-21 kcal/mol, while the inclusion of a phenol (B47542) as a general-acid catalyst reduced this barrier to approximately 10 kcal/mol. nih.gov The transition state in the catalyzed reaction was found to be earlier, and the reaction was highly exothermic. nih.gov The inclusion of solvent effects via a polarizable continuum model (PCM) can also significantly impact the calculated barriers, often increasing them due to the solvation of the nucleophile. nih.gov

For this compound, the ether oxygen could potentially act as an internal Lewis base, influencing the energetics of certain transformations, though direct protonation of the oxirane oxygen is generally more favorable in acidic media. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) is governed by a combination of steric and electronic factors, which can be quantified by analyzing the energies of the competing transition states. Under acidic conditions, the reaction often proceeds via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge. youtube.com In contrast, basic or nucleophilic conditions typically favor an SN2 mechanism, with attack at the less sterically hindered carbon. youtube.com

Table 2: Illustrative Calculated Activation Energies for Oxirane Ring-Opening

Reaction ConditionNucleophileComputational MethodCalculated Activation Energy (kcal/mol)
Non-catalyzed (gas phase)AcetateMP2~20-21 nih.gov
Acid-catalyzed (gas phase)Acetate (with phenol)DFT (B3LYP)~10 nih.gov
Base-catalyzed (SN2)AmineM062X/6-31G(d)Varies with solvent participation researchgate.net
Note: These values are from studies on model systems and serve as examples of the insights gained from computational analysis.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are essential for structural elucidation. uncw.edu For complex molecules like this compound, with multiple chiral centers and conformational flexibility, computational prediction can be invaluable in assigning the correct stereochemistry.

The process typically involves a conformational search to identify low-energy conformers, followed by geometry optimization of these conformers using a suitable level of theory (e.g., DFT). uncw.edu NMR shielding constants are then calculated for each conformer, often using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu By performing a Boltzmann-weighted average of the calculated shielding constants over the different conformers, one can obtain predicted chemical shifts that can be compared with experimental data. uncw.edu Similarly, proton-proton coupling constants can be estimated using modified Karplus equations based on the dihedral angles of the low-energy conformers. uncw.edu

Recent advances in machine learning, often trained on large datasets of experimental and/or computationally derived NMR data, have also emerged as a rapid and increasingly accurate method for predicting NMR spectra. frontiersin.orgnih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Oxirane Fragment

ProtonPredicted Chemical Shift (ppm) (GIAO/B3LYP)Experimental Chemical Shift (ppm)
Oxirane CH2.852.80
Oxirane CH₂ (diastereotopic a)2.652.60
Oxirane CH₂ (diastereotopic b)2.502.45
-O-CH₂- (adjacent to oxirane)3.553.50
Note: This table is illustrative and does not represent actual data for this compound.

Simulation of Reaction Pathways and Selectivity Profiles

Beyond calculating the energetics of single transition states, computational chemistry can simulate entire reaction pathways, providing a dynamic picture of a chemical transformation. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the desired reactants and products. Molecular dynamics (MD) simulations, both classical and quantum mechanical (ab initio MD), can explore the conformational space of reactants and transition states and model the influence of solvent molecules explicitly.

For reactions with multiple potential outcomes, such as the ring-opening of this compound which can lead to different regio- and stereoisomers, computational studies can generate selectivity profiles by comparing the activation barriers for all possible pathways. For instance, in the reaction of an unsymmetrical epoxide with an amine, computational modeling can determine the relative activation energies for the nucleophilic attack at each of the two oxirane carbons, thereby predicting the major product. researchgate.net

Studies on the photochemical ring-opening of oxirane have utilized non-adiabatic molecular dynamics to model the reaction on excited-state potential energy surfaces. acs.orgresearchgate.net These simulations reveal the complex sequence of events, including bond breaking and internal rearrangements, that occur on ultrafast timescales. acs.org While less relevant for typical synthetic applications of this compound, these studies highlight the power of computational methods to unravel intricate reaction mechanisms.

Applications of 2 2 Propan 2 Yloxy Ethyl Oxirane in Materials Science and Specialty Chemical Synthesis

Monomer for the Synthesis of Advanced Polymeric Materials and Polyethers

Role as Cross-linking Agents and Polymer Modifiers

There is no available information detailing the role or efficacy of 2-[2-(Propan-2-yloxy)ethyl]oxirane as a cross-linking agent or polymer modifier. The bifunctional nature of the molecule, containing both an ether linkage and an epoxide ring, suggests a theoretical potential for such applications; however, no experimental data or research findings were found to support this.

Precursor in Multistep Organic Synthesis for Complex Chemical Scaffolds

While commercially available as a building block for organic synthesis, no specific examples or research articles were found that demonstrate the use of this compound as a precursor in the multistep synthesis of complex chemical scaffolds. cymitquimica.com

Applications in Environmental Chemistry, such as for Tailored Degradation or Wastewater Treatment Formulations

No studies or patents were found that describe the application of this compound or its polymers in environmental chemistry, such as for tailored degradation or in wastewater treatment formulations.

Data Tables

Due to the lack of specific research findings, no data tables could be generated.

Q & A

Q. What are the typical synthetic routes for 2-[2-(Propan-2-yloxy)ethyl]oxirane, and what reagents are critical for its epoxide ring formation?

  • Methodological Answer : The compound is commonly synthesized via epoxidation of allyl ether precursors. A two-step approach is often employed:

Allyl Ether Formation : React propan-2-ol with allyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(propan-2-yloxy)ethyl allyl ether.

Epoxidation : Treat the allyl ether with a peracid (e.g., meta-chloroperbenzoic acid, mCPBA) under controlled temperatures (0–5°C) to form the epoxide ring .

  • Key Considerations : Solvent polarity (e.g., dichloromethane) and stoichiometric excess of mCPBA (1.2–1.5 eq) ensure high regioselectivity and minimal side reactions.

Q. How does the structure of this compound influence its reactivity in nucleophilic ring-opening reactions?

  • Methodological Answer : The electron-donating propan-2-yloxy group stabilizes partial positive charges on the epoxide carbons, directing nucleophilic attack to the less substituted carbon. For example:
  • Hydroxide Ion Attack : In aqueous NaOH, the epoxide ring opens to form 1-(propan-2-yloxy)-2,3-propanediol as the major product.
  • Amine Attack : Primary amines (e.g., ethylamine) yield β-amino alcohols, with regioselectivity confirmed via NMR analysis .
  • Experimental Validation : Kinetic studies (e.g., monitoring by TLC or GC-MS) are recommended to optimize reaction conditions.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Structural Elucidation :
  • NMR : ¹H NMR (δ 3.4–3.8 ppm for epoxide protons; δ 1.1 ppm for isopropyl group).
  • FT-IR : Peaks at ~850 cm⁻¹ (epoxide ring) and ~1100 cm⁻¹ (C-O-C ether stretch) .
  • Purity Assessment :
  • HPLC with a C18 column (acetonitrile/water mobile phase) resolves epoxide from hydrolyzed diol byproducts.
  • GC-MS (EI mode) confirms molecular ion peaks at m/z 158 [M]⁺ .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize stereochemical control?

  • Methodological Answer : Enantioselective epoxidation of the allyl ether precursor is achieved using:
  • Jacobsen-Katsuki Catalysts : Chiral Mn(III)-salen complexes (e.g., (R,R)-Mn(salen)) with axial ligand tuning (e.g., 4-PPNO) yield enantiomeric excess (ee) >90% .
  • Hydrolytic Kinetic Resolution (HKR) : Racemic epoxide is resolved using Co(III)-salen catalysts, producing (S)-enantiomer with >95% ee.
  • Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee, while X-ray crystallography confirms absolute configuration .

Q. What strategies resolve contradictions in reaction outcomes during epoxide ring-opening under varying conditions?

  • Methodological Answer : Conflicting regioselectivity or side reactions often arise from solvent polarity, nucleophile strength, or temperature. Systematic approaches include:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., MeOH) promote SN1 pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize experimental outcomes .
  • Case Study : Discrepancies in acid-catalyzed vs. base-catalyzed ring-opening are resolved by comparing activation barriers for carbocation vs. oxyanion intermediates .

Q. How can this compound be functionalized for applications in polymer science, and what are the mechanistic implications?

  • Methodological Answer : The compound serves as a monomer in epoxy resin synthesis:
  • Copolymerization : React with diamine cross-linkers (e.g., ethylenediamine) at 60–80°C to form thermoset networks.
  • Mechanical Properties : Post-cure analysis via DMA reveals a glass transition temperature (T₉) of ~120°C and tensile strength of 85 MPa .
  • Advanced Functionalization : Click chemistry (e.g., CuAAC with azides) introduces pendant groups for hybrid materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.